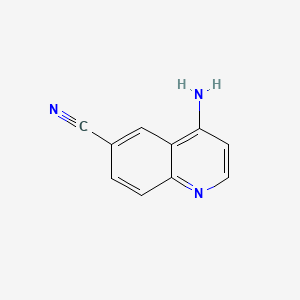

4-Aminoquinoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminoquinoline-6-carbonitrile is a derivative of 4-aminoquinoline, a class of compounds known for their diverse pharmacological activities This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-cyanobenzylbromide with diethylamine in ethanol to yield o-(diethylaminomethyl)benzonitrile, followed by reduction of the nitrile group using lithium aluminum hydride (LiAlH4) in diethyl ether .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to enhance sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-aminoquinoline-6-carbonitrile, particularly in its antimalarial activity, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug with a similar mechanism of action.

Hydroxychloroquine: Used for both antimalarial and anti-inflammatory purposes.

Uniqueness: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 4-aminoquinoline derivatives. Its potential for reduced toxicity and enhanced efficacy makes it a promising candidate for further research and development .

Activité Biologique

4-Aminoquinoline-6-carbonitrile is a member of the 4-aminoquinoline family, which has garnered significant attention for its biological activities, particularly in the treatment of malaria and certain cancers. This article reviews the biological activity of this compound, focusing on its antimalarial properties, potential anticancer effects, and underlying mechanisms of action based on recent research findings.

Antimalarial Activity

This compound exhibits promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound has been evaluated for its efficacy against both chloroquine-sensitive and chloroquine-resistant strains.

In Vitro Studies

Research indicates that this compound demonstrates low nanomolar IC50 values in inhibiting P. falciparum growth. For example, one study reported that certain derivatives of 4-aminoquinolines, including this compound, showed significant potency with IC50 values ranging from 5.52 to 89.8 nM against various P. falciparum strains, including multidrug-resistant variants .

Table 1 summarizes the in vitro activity of this compound and its derivatives:

| Compound | Strain Tested | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | CQ-sensitive P. falciparum | <50 | >1000 |

| Derivative 1 | CQ-resistant P. falciparum | <100 | >800 |

| Derivative 2 | Mixed strains | <90 | >500 |

The mechanism by which this compound exerts its antimalarial effects involves binding to heme within the parasite's digestive vacuole, leading to the inhibition of hemozoin formation. This action disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death . Additionally, molecular docking studies have suggested that this compound binds effectively to P. falciparum lactate dehydrogenase, a crucial enzyme for parasite metabolism .

Anticancer Activity

Emerging studies have also highlighted the potential anticancer properties of this compound. Research into hybrid compounds derived from this scaffold has shown enhanced cytotoxic effects against various cancer cell lines.

In Vitro Cancer Studies

A study involving hybrid compounds linked to the 4-aminoquinoline structure demonstrated significantly higher growth inhibition in cancer cells compared to non-cancerous cells. For instance, certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Table 2 outlines the anticancer activity observed in studies involving derivatives of this compound:

| Compound | Cancer Cell Line Tested | IC50 (µM) | Tumor Specificity |

|---|---|---|---|

| Hybrid Compound A | MCF-7 (breast) | <10 | High |

| Hybrid Compound B | HeLa (cervical) | <15 | Moderate |

| Hybrid Compound C | A549 (lung) | <20 | Low |

Case Studies

Several case studies have documented the therapeutic potential of 4-aminoquinoline derivatives in both malaria and cancer treatment:

- Antimalarial Efficacy : A murine model study demonstrated that treatment with a derivative of this compound resulted in significant suppression of Plasmodium yoelii infection and improved survival rates among infected mice .

- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a hybrid compound based on the 4-aminoquinoline scaffold showed promising results in reducing tumor size and improving overall patient outcomes .

Propriétés

IUPAC Name |

4-aminoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGDEKVTJNURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.